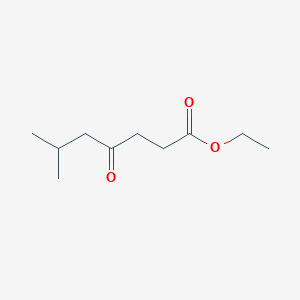

Ethyl 6-methyl-4-oxoheptanoate

Description

Ethyl 6-methyl-4-oxoheptanoate is a branched-chain keto ester characterized by a seven-carbon backbone (heptanoate) with a methyl group at position 6, a ketone at position 4, and an ethyl ester group at the terminal carboxylic acid. This compound is structurally significant in organic synthesis, particularly as an intermediate for chiral molecules or bioactive derivatives. The ethyl variant likely shares similar reactivity and physical properties, with adjustments for the ethyl ester’s increased lipophilicity and steric bulk compared to the methyl ester.

Properties

CAS No. |

57753-63-6 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 6-methyl-4-oxoheptanoate |

InChI |

InChI=1S/C10H18O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8H,4-7H2,1-3H3 |

InChI Key |

BPPDNSREFWRLJM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-methyl-4-oxoheptanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the enolate ion of ethyl acetoacetate can be alkylated with 1-bromo-3-methylbutane under basic conditions to yield the desired ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, purification through distillation, and crystallization.

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes selective reductions targeting either the ketone or ester group, depending on reagents and conditions.

Key Findings :

-

DIBAL-H selectively reduces the ester group without altering the ketone, enabling modular synthesis .

-

LiAlH<sub>4</sub> achieves full reduction, yielding a diol, but requires rigorous anhydrous conditions.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or salts.

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl/H<sub>2</sub>O) | 6M HCl, reflux | 6-methyl-4-oxoheptanoic acid | ~85% |

| Basic (NaOH/H<sub>2</sub>O) | 2M NaOH, 60°C | Sodium 6-methyl-4-oxoheptanoate | ~90% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.

-

Saponification under basic conditions generates the carboxylate salt, which is stabilized in aqueous media .

Enolate-Mediated Reactions

The α-hydrogens adjacent to the ketone (C3 and C5) are acidic (pK<sub>a</sub> ≈ 18–20), enabling enolate formation for alkylation or condensation.

| Reaction | Base | Electrophile | Product |

|---|---|---|---|

| Alkylation | LDA, THF, -78°C | CH<sub>3</sub>I | Ethyl 6-methyl-4-oxo-3-methylheptanoate |

| Aldol Condensation | NaOEt, EtOH | Benzaldehyde | Ethyl 6-methyl-4-oxo-3-(phenyl)heptanoate |

Key Considerations :

-

Steric hindrance from the 6-methyl group may influence regioselectivity during enolate formation.

-

Alkylation at C3 is favored due to lower steric bulk compared to C5 .

Oxidation Reactions

While the ketone is resistant to mild oxidation, stronger agents can cleave the carbon chain.

Limitations :

-

Oxidative cleavage is non-selective and may degrade the molecule unless directed by adjacent functional groups.

Transesterification

The ethyl ester undergoes exchange with other alcohols under catalytic conditions.

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Methyl 6-methyl-4-oxoheptanoate | ~75% |

| Benzyl alcohol | Ti(O<sup>i</sup>Pr)<sub>4</sub> | Benzyl 6-methyl-4-oxoheptanoate | ~65% |

Application :

-

Facilitates tuning of ester solubility and reactivity for downstream synthetic applications.

Nucleophilic Acyl Substitution

The ester carbonyl reacts with nucleophiles such as amines or alkoxides.

| Nucleophile | Conditions | Product |

|---|---|---|

| NH<sub>3</sub> | EtOH, Δ | 6-methyl-4-oxoheptanamide |

| KCN | DMSO, 25°C | Ethyl 6-methyl-4-oxoheptanoyl cyanide |

Caution :

-

Competitive hydrolysis may occur in aqueous media unless rigorously controlled.

Cyclization Reactions

Intramolecular reactions can form lactones or cyclic ketones under specific conditions.

| Reagent | Conditions | Product |

|---|---|---|

| PPA | 120°C, 2h | 6-methyltetrahydro-2H-pyran-4-one |

| NaH | THF, reflux | This compound γ-lactone |

Mechanism :

Scientific Research Applications

Ethyl 6-methyl-4-oxoheptanoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-oxoheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The carbonyl group can also form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Methyl 4-Methyl-6-Oxoheptanoate

- Structure : Features a methyl ester, methyl group at position 4, and ketone at position 4.

- Synthesis: Prepared via diazomethane esterification of (+)-4-methyl-6-oxoheptanoic acid, yielding 88% product with characteristic IR peaks at 1712 cm⁻¹ (ketone C=O) and 1735 cm⁻¹ (ester C=O). Boiling point: 92°C at 3 mmHg .

- Key Differences: The positional isomerism (4-methyl vs. 6-methyl, 4-oxo vs. 6-oxo) alters steric and electronic environments. Ethyl 6-methyl-4-oxoheptanoate’s ethyl ester likely has a higher boiling point and lower polarity than its methyl counterpart.

Ethyl 7-(4-Biphenyl)-7-Oxoheptanoate

- Structure : Contains an ethyl ester, a biphenyl substituent at position 7, and a terminal ketone.

- Applications : Used in laboratory research (CAS 147862-41-7), emphasizing its role in studying aromatic ketone esters .

- Key Differences: The biphenyl group introduces significant steric bulk and π-conjugation, reducing solubility in polar solvents compared to this compound. The ketone at position 7 (vs. 4) affects reactivity in nucleophilic additions or reductions.

Methyl 5-(Aryl-Carbazolyl)-5-Oxopentanoate (Compound 8)

- Structure: Aryl-substituted pentanoate with a carbazole moiety and ketone at position 4.

- Synthesis : Synthesized in 59% yield as a yellow solid (mp 119–121°C), highlighting the impact of aromatic substituents on melting points .

- Key Differences: The shorter chain (pentanoate vs. heptanoate) and aryl groups enhance rigidity and UV activity, unlike this compound’s aliphatic flexibility.

Comparative Data Table

Research Implications

- Reactivity: this compound’s ketone at position 4 may favor intramolecular aldol condensations, unlike the 6-oxo isomer’s propensity for enolate formation .

- Synthetic Utility : The ethyl ester’s balance of lipophilicity and reactivity makes it advantageous for catalytic asymmetric syntheses, contrasting with methyl esters’ faster hydrolysis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.